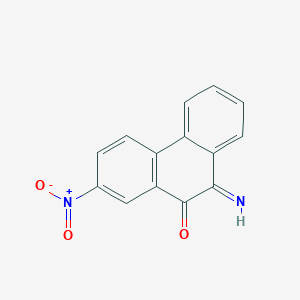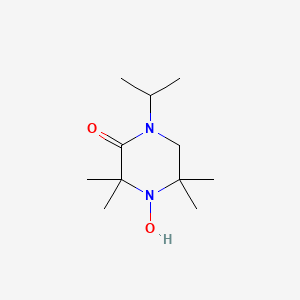![molecular formula C17H19NO3 B14369192 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- CAS No. 91740-63-5](/img/structure/B14369192.png)
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- is a chemical compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry, where they are used as antibiotics and chiral auxiliaries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of epoxides with isocyanates in the presence of a catalyst such as triethylamine hydroiodide. This reaction is conducted under solvent-free conditions at elevated temperatures (around 100°C), yielding the desired oxazolidinone in good to excellent yields .
Industrial Production Methods
Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of catalysts and reaction conditions is crucial to minimize by-products and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalenyloxy methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- has several scientific research applications:
Medicine: Explored for its potential as an antimicrobial agent, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- involves its interaction with molecular targets such as ribosomes. By binding to the ribosomal subunit, it inhibits the initiation of protein synthesis, thereby exerting its antimicrobial effects. This mechanism is similar to other oxazolidinones, which prevent bacteria from producing essential proteins .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat serious infections.
Tedizolid: A newer oxazolidinone with a similar spectrum of activity but fewer side effects.
Propiedades
Número CAS |
91740-63-5 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
5-(naphthalen-1-yloxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H19NO3/c1-12(2)18-10-14(21-17(18)19)11-20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14H,10-11H2,1-2H3 |
Clave InChI |
NFYJEFQNQKQGSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(OC1=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


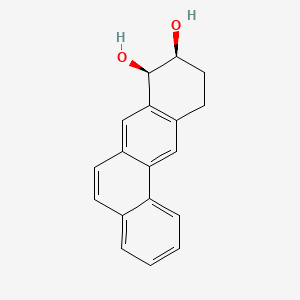
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
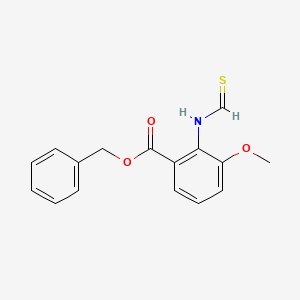
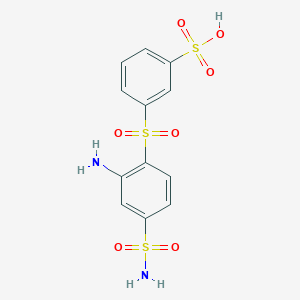
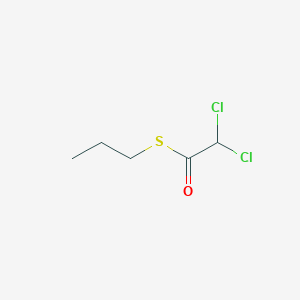
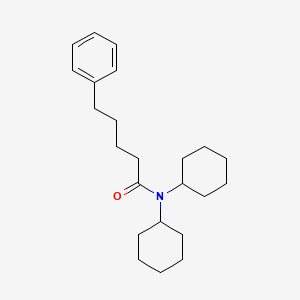
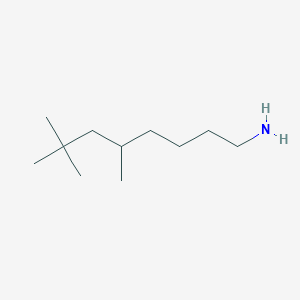
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)

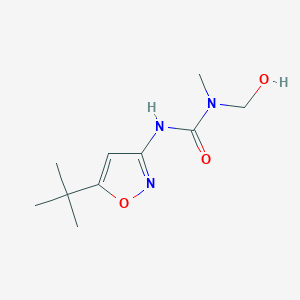
![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
